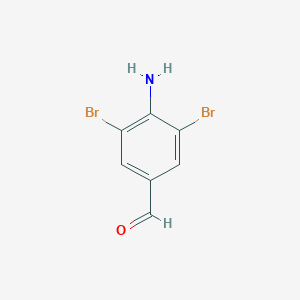

4-Amino-3,5-dibromobenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Amino-3,5-dibromobenzaldehyde is an organic compound with the molecular formula C₇H₅Br₂NO. It is characterized by a benzene ring substituted with two bromine atoms, an amino group, and an aldehyde group. This compound is commonly used in organic synthesis and medicinal chemistry as a building block for the preparation of various pharmaceuticals and other organic compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Amino-3,5-dibromobenzaldehyde involves the reduction of ortho-nitrobenzaldehyde using iron powder and glacial acetic acid, followed by bromination with bromine. The reaction conditions typically include refluxing the mixture for 40-60 minutes, cooling, and then adding bromine to achieve bromination .

Another method involves the use of metal catalysts such as 5% palladium-charcoal and skeletal nickel for hydrogenation reduction, followed by oxidation-reduction using hydrogen peroxide and bromination with hydrobromic acid. This method is advantageous for industrial production due to its higher yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-3,5-dibromobenzaldehyde undergoes various types of chemical reactions, including:

Condensations: The compound can participate in condensation reactions to form imines and other derivatives.

Nucleophilic Substitutions: The presence of bromine atoms makes it susceptible to nucleophilic substitution reactions.

Oxidations: The aldehyde group can be oxidized to form carboxylic acids.

Common Reagents and Conditions

Condensation Reactions: Typically involve the use of amines or amino esters in the presence of a base such as triethylamine.

Nucleophilic Substitutions: Common reagents include nucleophiles like amines or thiols.

Oxidations: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Major Products Formed

Condensation Products: Imines and Schiff bases.

Substitution Products: Substituted benzaldehydes.

Oxidation Products: Carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

Ambroxol Hydrochloride Production

One of the primary applications of 4-amino-3,5-dibromobenzaldehyde is as an intermediate in the synthesis of Ambroxol hydrochloride, a widely used mucolytic agent. The compound undergoes condensation reactions with trans-4-Amino Cyclohexanol to generate imines, which are subsequently reduced to produce Ambroxol hydrochloride. This process highlights the compound's importance in the pharmaceutical industry due to its high demand and utility in treating respiratory conditions by facilitating mucus clearance .

Synthesis Methodology

The preparation of this compound typically involves environmentally friendly methods that yield high-purity products. For instance, a method utilizing palladium-charcoal as a catalyst for hydrogenation has been reported to produce this compound with a purity exceeding 99.9%. This method not only enhances yield but also minimizes environmental impact compared to traditional methods that may generate hazardous byproducts .

Chemical Research and Development

Reactivity Studies

The unique combination of bromine and amino groups in this compound allows for diverse reactivity patterns. It can participate in nucleophilic substitution reactions and form Schiff bases with various amines. Such properties make it a subject of interest for researchers exploring new synthetic pathways or developing novel materials .

Porphyrazine Synthesis

Research has demonstrated the use of this compound in synthesizing advanced materials like porphyrazines. These compounds have applications in catalysis and photodynamic therapy due to their unique electronic properties. The synthesis involves multi-step procedures where this compound acts as a key building block .

Wirkmechanismus

The mechanism of action of 4-Amino-3,5-dibromobenzaldehyde involves its reactivity with various molecular targets. For instance, it can form Schiff bases with amines, which can then undergo further reactions to yield biologically active compounds. The presence of bromine atoms enhances its reactivity in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-3,5-dibromobenzaldehyde: Similar structure but with the amino group in a different position.

3,5-Dibromobenzaldehyde: Lacks the amino group, making it less reactive in certain types of reactions.

Uniqueness

4-Amino-3,5-dibromobenzaldehyde is unique due to the presence of both amino and aldehyde groups, which allows it to participate in a wide range of chemical reactions. Its dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules .

Biologische Aktivität

4-Amino-3,5-dibromobenzaldehyde, a brominated aromatic aldehyde, has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as a precursor for various biologically active derivatives, particularly Schiff bases, which have been extensively studied for their pharmacological properties.

- Molecular Formula : C7H5Br2NO

- Molecular Weight : 278.93 g/mol

- Melting Point : 136-139 °C

- Density : 2.1 g/cm³

- Boiling Point : 319.9 °C

Synthesis of Derivatives

The synthesis of Schiff bases from this compound typically involves its reaction with various amines. These derivatives have shown promising biological activities, including antibacterial and antifungal properties.

Antibacterial Activity

Numerous studies have investigated the antibacterial efficacy of Schiff bases derived from this compound against various bacterial strains. The results indicate that these compounds exhibit significant antibacterial properties.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus (SA) | 20 |

| Escherichia coli (EC) | 18 |

| Pseudomonas aeruginosa (PA) | 20 |

| Enterobacter (EB) | 22 |

Table 1: Antibacterial activity of ligands derived from this compound .

The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) studies have further elucidated the effectiveness of these compounds. For instance, one study reported that certain metal complexes formed with Schiff bases exhibited enhanced antibacterial activity compared to their non-complexed counterparts .

Antifungal Activity

In addition to antibacterial properties, some derivatives have been evaluated for antifungal activity. The results showed moderate to significant antifungal effects against strains such as Candida albicans and Aspergillus flavus.

| Fungal Strain | Inhibition Zone (mm) |

|---|---|

| Candida albicans | 15 |

| Aspergillus flavus | 18 |

Table 2: Antifungal activity of Schiff bases derived from this compound .

Case Study 1: Antimicrobial Efficacy

A study conducted by Balaachari et al. synthesized several chiral Schiff bases from this compound and evaluated their antimicrobial properties. The results indicated that the presence of metal ions in the complexes significantly enhanced their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Case Study 2: Molecular Docking Studies

In another investigation, molecular docking studies were performed on compounds synthesized from this compound to assess their potential as inhibitors of RNA polymerase in viral infections like COVID-19. The docking scores suggested that these compounds could serve as effective inhibitors due to their binding affinity to the target proteins .

Eigenschaften

IUPAC Name |

4-amino-3,5-dibromobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFGYJWGASPRHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.